5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione disodium salt
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Overview
Description
5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione disodium salt is a chemical compound known for its unique structure and properties. It is a derivative of barbituric acid, which is a class of compounds that have been widely studied for their pharmacological activities. This compound is characterized by the presence of ethyl and phenyl groups attached to the pyrimidine ring, which significantly influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione disodium salt typically involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by the introduction of a phenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-phenylbarbituric acid: A closely related compound with similar structural features.
Barbituric acid derivatives: Other derivatives of barbituric acid with varying substituents.
Uniqueness
5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione disodium salt is unique due to the specific combination of ethyl and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
54840-95-8 |
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Molecular Formula |
C12H10N2Na2O3 |
Molecular Weight |
276.20 g/mol |
IUPAC Name |
disodium;5-ethyl-6-oxo-5-phenylpyrimidine-2,4-diolate |
InChI |
InChI=1S/C12H12N2O3.2Na/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;;/h3-7H,2H2,1H3,(H2,13,14,15,16,17);;/q;2*+1/p-2 |
InChI Key |
ZBEJRDPRSCGLPU-UHFFFAOYSA-L |
Canonical SMILES |
CCC1(C(=NC(=NC1=O)[O-])[O-])C2=CC=CC=C2.[Na+].[Na+] |
Origin of Product |
United States |
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